![molecular formula C15H14O4 B12941957 (S)-7,8-Dihydro-6H-dibenzo[f,h][1,5]dioxonin-1,13-diol](/img/structure/B12941957.png)
(S)-7,8-Dihydro-6H-dibenzo[f,h][1,5]dioxonin-1,13-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-7,8-Dihydro-6H-dibenzo[f,h][1,5]dioxonin-1,13-diol is a complex organic compound characterized by its unique structure, which includes a dibenzo-dioxonin core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-7,8-Dihydro-6H-dibenzo[f,h][1,5]dioxonin-1,13-diol typically involves multiple steps, starting from simpler aromatic compounds. One common synthetic route includes the formation of the dibenzo-dioxonin core through a series of condensation reactions, followed by the introduction of hydroxyl groups at specific positions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
化学反応の分析
Types of Reactions
(S)-7,8-Dihydro-6H-dibenzo[f,h][1,5]dioxonin-1,13-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the aromatic rings.
科学的研究の応用
(S)-7,8-Dihydro-6H-dibenzo[f,h][1,5]dioxonin-1,13-diol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
作用機序
The mechanism of action of (S)-7,8-Dihydro-6H-dibenzo[f,h][1,5]dioxonin-1,13-diol involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
特性
分子式 |
C15H14O4 |
|---|---|
分子量 |
258.27 g/mol |
IUPAC名 |
8,12-dioxatricyclo[11.4.0.02,7]heptadeca-1(17),2,4,6,13,15-hexaene-3,17-diol |
InChI |
InChI=1S/C15H14O4/c16-10-4-1-6-12-14(10)15-11(17)5-2-7-13(15)19-9-3-8-18-12/h1-2,4-7,16-17H,3,8-9H2 |
InChIキー |
VDVDETXSTRGZAW-UHFFFAOYSA-N |
正規SMILES |
C1COC2=CC=CC(=C2C3=C(C=CC=C3OC1)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


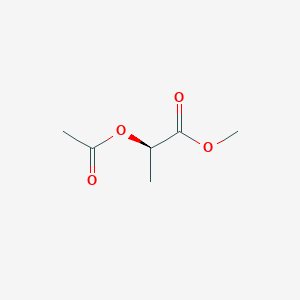
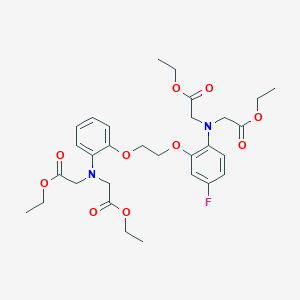

![1,3-Bis(4-methoxyphenyl)imidazo[1,5-a]pyridine](/img/structure/B12941891.png)
![2-Methoxy-7-methyl-17-oxa-7-azatetracyclo[12.2.1.05,16.010,15]heptadeca-1,3,5(16),10-tetraen-12-ol](/img/structure/B12941893.png)
![(1-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)cyclobutyl)methanamine](/img/structure/B12941898.png)
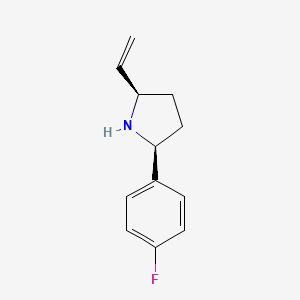
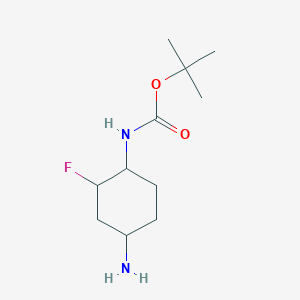
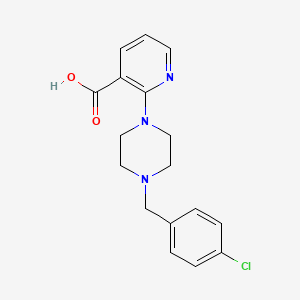

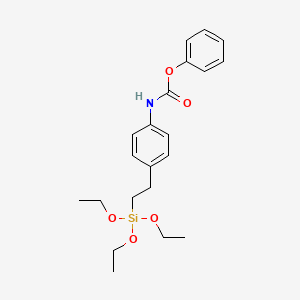
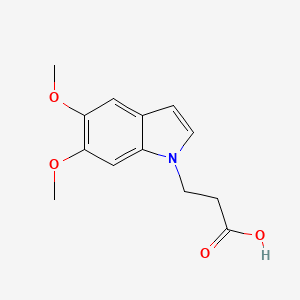
![4-(6-Iodoimidazo[1,2-a]pyridin-2-yl)-N-methylaniline](/img/structure/B12941930.png)
![2'-Deoxy-N-[(4-nitrophenyl)methyl]adenosine](/img/structure/B12941946.png)
